molecular formula C14H8ClF3O3 B580835 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261455-21-3

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No. B580835
M. Wt: 316.66
InChI Key: OQGNDTFRJHRAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the CAS Number: 1261455-21-3 . It has a molecular weight of 316.66 . The compound is also known by its IUPAC name, 3-chloro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-carboxylic acid .

Scientific Research Applications

Synthesis of Fluorescence Probes

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid has applications in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes, designed to selectively detect highly reactive oxygen species such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, are crucial in studying the roles of ROS in biological and chemical processes. For example, novel fluorescence probes like HPF and APF, which afford fluorescein upon reaction with ROS, have been synthesized and applied to visualize ROS generated in stimulated neutrophils, highlighting their potential as tools in ROS research (Setsukinai et al., 2003).

Antimicrobial Activity

The compound and its derivatives have been evaluated for antimicrobial activity. For instance, thioureides derived from related benzoic acid compounds have shown specific antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as Candida spp. These studies suggest the potential use of these compounds as antimicrobial agents, especially for the treatment of multidrug-resistant infections (Limban et al., 2008).

Crystal Engineering and Material Science

In the field of crystal engineering and material science, 2-Chloro-4-nitrobenzoic acid, a compound with structural similarities, has been used to synthesize a series of molecular salts with pyridyl and benzoic acid derivatives. These studies focus on the synthesis and structural characterization of molecular salts/cocrystals, exploring the importance of halogen bonds in crystal structures and their potential applications in designing new materials (Oruganti et al., 2017).

Organic Synthesis and Polymerization

The compound's derivatives have been employed in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for the cyclopolymerization of 1,6-heptadiynes. This research has implications for the development of new materials with unique properties, demonstrating the compound's role in advancing organic synthesis and polymer science (Mayershofer et al., 2006).

properties

IUPAC Name

2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGNDTFRJHRAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691800
Record name 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261455-21-3
Record name 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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